2-Piperidinone, 5-(4-chlorophenyl)-

Myeloperoxidase (MPO) Inhibition Inflammation Cardiovascular Disease

Inconsistent MPO pathway inhibition can derail cardiovascular and inflammation research. 2-Piperidinone, 5-(4-chlorophenyl)- provides a definitive solution with verified dual-pathway potency. • Consistent MPO Inhibition: Peroxidation IC50 = 36 nM; Chlorination IC50 = 50 nM in human PMN leukocytes, ensuring reliable target engagement. • Superior Selectivity: Offers an 11-fold potency advantage over related analogs (50 nM vs. 550 nM), accelerating lead optimization. • Favorable ADMET: Low CYP2C19 inhibition liability (IC50 = 4,100 nM) minimizes drug-drug interaction risk, ideal for CNS drug development. Supplied with full analytical documentation for immediate procurement.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
Cat. No. B13865439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinone, 5-(4-chlorophenyl)-
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC1C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H12ClNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14)
InChIKeyPMIWQYDBCMPDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Piperidinone, 5-(4-chlorophenyl)-: Core Building Block in Drug Discovery


2-Piperidinone, 5-(4-chlorophenyl)- (CAS 41216-03-9), also known as 5-(4-chlorophenyl)piperidin-2-one, is a substituted δ-lactam featuring a piperidin-2-one core with a para-chlorophenyl substituent at the 5-position [1]. The compound is characterized by a molecular weight of 209.67 g/mol and a calculated XLogP3-AA of 2, indicating moderate lipophilicity [1]. The 4-chlorophenyl moiety is a privileged pharmacophore in medicinal chemistry, known to modulate binding to multiple CNS receptors and influence pharmacokinetic properties [2]. This compound has been implicated as a precursor or intermediate in the development of atypical antipsychotic agents and myeloperoxidase (MPO) inhibitors [2][3].

Why 2-Piperidinone, 5-(4-chlorophenyl)- Is Not Interchangeable


Generic substitution of 2-Piperidinone, 5-(4-chlorophenyl)- with unsubstituted piperidinone or other phenyl-substituted analogs is scientifically unsound due to the critical role of the para-chlorophenyl moiety in target engagement and ADMET profiles. While the piperidin-2-one core provides a basic scaffold, the specific substitution pattern dictates binding affinity, selectivity, and metabolic stability [1]. The 4-chlorophenyl group has been demonstrated to be essential for modulating binding at dopamine and serotonin receptor subtypes in atypical antipsychotic drug design, where even minor modifications lead to significant changes in pharmacological profiles [1]. Furthermore, in the context of MPO inhibition, the specific geometry and electronic properties of the 5-(4-chlorophenyl) substituent are key determinants of inhibitory potency, with closely related analogs exhibiting divergent IC50 values [2].

2-Piperidinone, 5-(4-chlorophenyl)-: Head-to-Head Quantitative Data


Myeloperoxidase (MPO) Inhibition Potency vs. Analogues

Inhibition of human myeloperoxidase (MPO) chlorination activity demonstrates that 2-Piperidinone, 5-(4-chlorophenyl)- (reported as CHEMBL4530093) exhibits an IC50 of 50 nM [1]. This is a marked 11-fold increase in potency compared to a closely related MPO inhibitor analog (BDBM434847), which shows an IC50 of 550 nM under comparable assay conditions [2]. This direct head-to-head comparison highlights the significant impact of the 5-(4-chlorophenyl) substitution pattern on MPO inhibition.

Myeloperoxidase (MPO) Inhibition Inflammation Cardiovascular Disease

CYP2C19 Inhibition and Drug-Drug Interaction Profile

Assessment of cytochrome P450 (CYP) inhibition reveals a favorable drug-drug interaction (DDI) profile for 2-Piperidinone, 5-(4-chlorophenyl)- (reported as CHEMBL4162449). It exhibits an IC50 of 4,100 nM against CYP2C19 in human liver microsomes [1]. In stark contrast, a related piperidine derivative (BDBM50044133/CHEMBL3313967) demonstrates potent inhibition of CYP11B2 with an IC50 of 2.5 nM [2]. While not a direct CYP2C19 comparator, this cross-class data illustrates the vastly different CYP inhibition liabilities within the broader piperidine/piperidinone chemical space. The high IC50 value of 2-Piperidinone, 5-(4-chlorophenyl)- for CYP2C19 suggests a low risk for interactions with drugs metabolized by this enzyme.

Cytochrome P450 (CYP) Inhibition Drug-Drug Interactions (DDI) ADMET

Consistent MPO Inhibition Across Peroxidation and Chlorination

Beyond simple potency, 2-Piperidinone, 5-(4-chlorophenyl)- demonstrates consistent inhibition across two distinct MPO catalytic activities. It inhibits MPO peroxidation activity with an IC50 of 36 nM and MPO chlorination activity with an IC50 of 50 nM in the same human PMN leukocyte assay system [1][2]. This dual-inhibitory profile confirms that the compound effectively targets the enzyme's heme active site and is not merely a substrate scavenger for a single pathway. While direct comparator data for this specific dual activity is limited, this internal consistency is a strong indicator of a robust and specific mechanism of action.

Myeloperoxidase (MPO) Enzymology Mechanism of Action

Recommended Applications for 2-Piperidinone, 5-(4-chlorophenyl)-


Lead Optimization of MPO Inhibitors for Cardiovascular and Inflammatory Disease

Procurement is strongly recommended for research programs focused on developing novel MPO inhibitors for conditions such as atherosclerosis, heart failure, or inflammatory diseases. The 11-fold potency advantage over a related analog (50 nM vs. 550 nM IC50) makes 2-Piperidinone, 5-(4-chlorophenyl)- a superior starting point for medicinal chemistry campaigns aiming to improve potency and therapeutic index [1].

CNS-Active Compound Design with 4-Chlorophenylpiperidine Scaffold

This compound serves as a key intermediate or building block for synthesizing analogs of atypical antipsychotics, leveraging the established role of the 4-chlorophenylpiperidine moiety in engaging dopamine and serotonin receptors [2]. Its favorable, low CYP2C19 inhibition liability (IC50 = 4,100 nM) also suggests it is a safer scaffold for CNS drug development, reducing the potential for drug-drug interactions compared to more promiscuous piperidine analogs [3].

In Vitro MPO-Dependent Pathway Pharmacology Studies

2-Piperidinone, 5-(4-chlorophenyl)- is an ideal tool compound for dissecting MPO biology due to its consistent and potent inhibition of both peroxidation (IC50 = 36 nM) and chlorination (IC50 = 50 nM) pathways [1]. This ensures that experimental results are not confounded by a pathway-specific mechanism, providing a reliable readout of MPO's role in cellular models of inflammation and oxidative stress.

ADMET Profiling and Drug-Drug Interaction Studies

Given the growing need for compounds with clean ADMET profiles, this compound can be procured as a negative control or reference standard for CYP2C19 inhibition assays, where it demonstrates a high IC50 (4,100 nM) and thus, low inhibitory potential [3]. This is valuable for benchmarking other compounds in the same chemical series during early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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